molecular formula C13H12N4OS B11720403 2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine

2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11720403
M. Wt: 272.33 g/mol
InChI Key: RLNZTANFDHBRGS-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 2 with a 3-methoxyphenyl group and at position 6 with a methylthio (-SCH₃) moiety. Pyrazolo[3,4-d]pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . This article compares the target compound with similar derivatives, focusing on structural variations, synthesis strategies, and biological implications.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

2-(3-methoxyphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H12N4OS/c1-18-11-5-3-4-10(6-11)17-8-9-7-14-13(19-2)15-12(9)16-17/h3-8H,1-2H3

InChI Key

RLNZTANFDHBRGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=C3C=NC(=NC3=N2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazolo[3,4-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Analysis

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Core Structure Key Functional Groups Reference
Target Compound 2-(3-Methoxyphenyl), 6-(methylthio) Pyrazolo[3,4-d]pyrimidine Methoxy (electron-donating), Methylthio N/A
KKC080096 1-(t-butyl), 4-(4-methoxybenzyl), 6-(methylthio) Pyrazolo[3,4-d]pyrimidine t-Bulky group, Methoxybenzyl amine
Compound 12 () 6-(3-Methoxyphenyl), 2-(methylthio) Pyrido-fused pyrazolo[3,4-d]pyrimidine Additional pyrido ring
Wei et al. Derivative () Unspecified substituents Pyrazolo[3,4-d]pyrimidine Optimized for FGFR inhibition
4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio) () 4-Chloro, 1-(2-chloro-2-phenylethyl), 6-(methylthio) Pyrazolo[3,4-d]pyrimidine Chloroalkyl chain

Key Observations:

  • Methoxy vs. Chloro Groups: The 3-methoxyphenyl group in the target compound may enhance solubility and π-π stacking interactions compared to chloro-substituted analogs (e.g., ), which are more electronegative and hydrophobic .
  • Methylthio Group: The 6-(methylthio) substituent is conserved in multiple analogs (e.g., KKC080096, ), suggesting its role in modulating electronic properties or binding affinity .
  • Fused Ring Systems: Compound 12 () incorporates a pyrido ring, which may alter planarity and bioavailability compared to the unfused target compound .

Biological Activity

2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted attention for its potential biological activities. This compound features a unique structure characterized by a methoxyphenyl group and a methylthio group attached to the pyrazolo[3,4-d]pyrimidine core. Its diverse applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research, warrant a detailed examination of its biological activity.

PropertyValue
Molecular Formula C13H12N4OS
Molecular Weight 272.33 g/mol
IUPAC Name 2-(3-methoxyphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine
InChI Key RLNZTANFDHBRGS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)N2C=C3C=NC(=NC3=N2)SC

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. Specifically, this compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

A study conducted on human cancer cell lines demonstrated that this compound effectively inhibited cell growth at micromolar concentrations. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro assays revealed that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within acceptable therapeutic ranges.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation: It can bind to specific receptors, altering their activity and affecting downstream signaling pathways.

Synthetic Routes

The synthesis of this compound typically involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization under acidic conditions. Various synthetic methods have been optimized to enhance yield and purity.

Synthetic Methodology Table

StepReagents/ConditionsYield (%)
Condensation3-methoxybenzaldehyde + thiosemicarbazide85
CyclizationPhosphorus oxychloride75

Q & A

Advanced Research Question

  • Cancer : Xenograft models (e.g., FLT3-ITD-driven AML in NSG mice) with oral dosing (10–50 mg/kg/day) to assess tumor regression .
  • Inflammation : Collagen-induced arthritis (CIA) models in rats to test anti-inflammatory efficacy via cytokine profiling (IL-6, TNF-α) .
    Endpoint Analysis : Include histopathology, pharmacokinetic sampling, and biomarker validation (e.g., phospho-FLT3 levels) .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question
Prioritize modifications based on:

  • Position 2 (3-Methoxyphenyl) : Replace with fluorophenyl to enhance metabolic stability without sacrificing kinase affinity .
  • Position 4 : Introduce pyrrolidinyl or isopropylamino groups to improve solubility and selectivity for kinases like JAK2 .
  • Core Modifications : Explore pyrido[1,2-a]benzimidazole hybrids to broaden target profiles (e.g., dual kinase/GPCR inhibition) .
    Validation : Use computational tools (e.g., molecular dynamics simulations) to predict binding modes before synthesis .

What analytical techniques are critical for assessing purity and stability during formulation?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C suggests thermal stability) .
  • Differential Scanning Calorimetry (DSC) : Identifies polymorphic forms affecting bioavailability .
  • Forced Degradation Studies : Expose to heat, light, and humidity; monitor degradation products via LC-MS .

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